molecular formula C7H11NOS B13555310 2-Methyl-2-(thiazol-2-yl)propan-1-ol

2-Methyl-2-(thiazol-2-yl)propan-1-ol

Cat. No.: B13555310
M. Wt: 157.24 g/mol
InChI Key: RHMPRNYZLMNGDY-UHFFFAOYSA-N
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Description

2-methyl-2-(1,3-thiazol-2-yl)propan-1-ol is a heterocyclic compound containing a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(1,3-thiazol-2-yl)propan-1-ol typically involves the reaction of 2-methylpropan-1-ol with thiazole derivatives under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides in the presence of a base . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(1,3-thiazol-2-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2-methyl-2-(1,3-thiazol-2-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-2-(1,3-thiazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-2-(1,3-thiazol-2-yl)propanamide
  • 2-methyl-2-(1,3-thiazol-2-yl)propan-2-ol

Uniqueness

2-methyl-2-(1,3-thiazol-2-yl)propan-1-ol is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its thiazole ring provides a versatile scaffold for chemical modifications, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

2-methyl-2-(1,3-thiazol-2-yl)propan-1-ol

InChI

InChI=1S/C7H11NOS/c1-7(2,5-9)6-8-3-4-10-6/h3-4,9H,5H2,1-2H3

InChI Key

RHMPRNYZLMNGDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C1=NC=CS1

Origin of Product

United States

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